3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 It is known for its unique structure, which includes a quinoline core substituted with dibutylamino, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one typically involves the reaction of N-formyl-4-methoxy-2-methyl diphenylamine with N,N-dibutyl-2-hydroxy ketone acid in the presence of concentrated sulfuric acid at a temperature range of 15-25°C for 4-48 hours . The reaction mixture is then solidified by adding cool water and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dibutylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, making it ideal for security inks and anti-counterfeiting labels.
3-(Dibutylamino)propylamine: Used in various chemical syntheses and industrial applications.
Methyl 3,3-dimethoxypropionate: Utilized in the synthesis of indole derivatives.
Uniqueness
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one stands out due to its unique quinoline core structure and the presence of dibutylamino, methoxy, and methyl groups
Properties
CAS No. |
5442-56-8 |
---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O2/c1-5-7-11-22(12-8-6-2)14-18-15(3)21-19-13-16(24-4)9-10-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23) |
InChI Key |
ZWWQCBHVDHZKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.